Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-
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Overview
Description
Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- is a compound belonging to the bicyclic amide family. This compound is characterized by its unique bicyclo[2,2,1]heptene structure, which is a common motif in organic chemistry due to its rigidity and stability. The N-benzyl substitution adds further complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the carboxamide group: The resulting bicyclic anhydride can be converted to the corresponding carboxylic acid, which is then reacted with an amine to form the carboxamide.
N-Benzyl substitution:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the carboxamide group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl position or other reactive sites on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like benzyl chloride and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The N-benzyl group can further modulate the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2,2,1]hept-5-ene-2-carboxamide, N-phenyl-: Similar structure but with a phenyl group instead of a benzyl group.
Bicyclo[2,2,1]hept-5-ene-2-carboxylic acid: Lacks the amide and benzyl groups, providing a simpler structure.
Bicyclo[2,2,1]hept-2-ene-5-carboxylic acid, methyl ester: Contains a methyl ester group instead of the carboxamide and benzyl groups.
Uniqueness
Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl- is unique due to its combination of a rigid bicyclic core and the presence of both a carboxamide and a benzyl group
Properties
IUPAC Name |
N-benzylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-12-6-7-13(14)8-12)16-10-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITZGJODSWYPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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